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Compound Name: 2-Vinyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B8603545 Get Quote

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 2-
Vinyl-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest to researchers and

professionals in the fields of medicinal chemistry and drug development. This guide includes

detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, experimental protocols for

obtaining this data, and a conceptual workflow for NMR spectroscopy.

¹H and ¹³C NMR Spectroscopic Data
While direct experimental ¹H and ¹³C NMR data for 2-Vinyl-5,6,7,8-tetrahydroquinoline is not

readily available in the surveyed literature, data for the closely related precursor, 2-

vinylquinoline, has been reported and is presented below. This information serves as a

valuable reference for the characterization of the target molecule following the reduction of the

quinoline ring system.

Spectroscopic Data of 2-Vinylquinoline
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-vinylquinoline, as

reported in the literature. This data is crucial for confirming the synthesis of the vinylquinoline

intermediate before its subsequent reduction.

Table 1: ¹H NMR Data for 2-Vinylquinoline
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-8' 8.07 d 8.5

H-5' 8.01 dd 8.5, 2.8

H-7' 7.70 d 8.2

H-4' 7.65 d 7.7

H-6' 7.52 dd 8.5, 2.4

H-3' 7.44 d 7.5

H-1 7.03 dd 17.7, 10.9

H-2a 6.25 d 17.7

H-2b 5.63 d 10.9

Data sourced from

Kumar et al., RSC

Advances, 2018.[1]

Table 2: ¹³C NMR Data for 2-Vinylquinoline
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Carbon Chemical Shift (δ, ppm)

C-2' 155.9

C-8a' 147.9

C-1 137.9

C-4' 136.24

C-7' 129.6

C-4a' 129.3

C-5' 127.4

C-6' 126.2

C-3' 120.7

C-8' 119.8

C-2 118.3

Data sourced from Kumar et al., RSC Advances,

2018.[1]

Experimental Protocols
The following sections detail the general experimental procedures for the synthesis of the

precursor 2-vinylquinoline and a general method for NMR analysis. A subsequent reduction

step would be necessary to obtain 2-Vinyl-5,6,7,8-tetrahydroquinoline.

Synthesis of 2-Vinylquinoline
A common method for the synthesis of 2-vinylquinolines involves a Mannich-type reaction

followed by deamination. A mixture of the corresponding 2-methylquinoline, formaldehyde

solution, a secondary amine (e.g., diethylamine), and a catalytic amount of an organic base

(e.g., triethylamine) in a suitable solvent (e.g., 1,4-dioxane) is heated. The reaction progress is

monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and

the product is purified by column chromatography.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.

Sample Preparation: The sample is dissolved in a deuterated solvent, commonly chloroform-d

(CDCl₃), with tetramethylsilane (TMS) serving as the internal standard.

Data Acquisition:

¹H NMR: Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Standard parameters include a sufficient number of scans to obtain a good signal-to-noise

ratio.

¹³C NMR: Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at

77.03 ppm).

Conceptual Workflow for NMR Spectroscopy
The following diagram illustrates the general workflow involved in obtaining and interpreting

NMR data for chemical structure elucidation.
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A generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline
The conversion of 2-vinylquinoline to 2-vinyl-5,6,7,8-tetrahydroquinoline would require a

selective reduction of the pyridine ring while preserving the vinyl group. This can be challenging
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as many common hydrogenation catalysts will also reduce the carbon-carbon double bond of

the vinyl group.

Potential synthetic strategies could involve:

Catalytic Hydrogenation with a Selective Catalyst: The use of specific catalysts, such as

certain rhodium or ruthenium complexes, under controlled conditions (temperature,

pressure) might allow for the selective hydrogenation of the heterocyclic ring.

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a

catalyst and can sometimes offer better selectivity compared to catalytic hydrogenation with

H₂ gas.

Ionic Hydrogenation: This approach involves the use of a proton source and a hydride donor

(e.g., a silane) and can be selective for the reduction of electron-deficient rings like pyridine.

The successful synthesis would require careful optimization of the reaction conditions to

achieve the desired chemoselectivity. Following the synthesis, the resulting 2-vinyl-5,6,7,8-
tetrahydroquinoline would be purified and its structure confirmed by NMR spectroscopy. The

expected ¹H NMR spectrum would show the disappearance of the aromatic proton signals from

the pyridine ring and the appearance of new aliphatic signals corresponding to the protons on

the newly saturated tetrahydroquinoline ring. The signals for the vinyl group protons would be

expected to remain, albeit with potential minor shifts in their chemical environment. Similarly,

the ¹³C NMR spectrum would show the conversion of aromatic carbon signals to aliphatic

carbon signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8603545#spectroscopic-data-for-2-vinyl-5-6-7-8-
tetrahydroquinoline-h-nmr-c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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